5,5'-Dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid
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Overview
Description
Diphenic acid, 5,5’-dibromo- is a brominated derivative of diphenic acid, an organic compound with the formula (C6H4CO2H)2
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenic acid, 5,5’-dibromo- can be synthesized through the bromination of diphenic acid. The process typically involves the use of brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is carried out in a suitable solvent, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods: Industrial production of diphenic acid, 5,5’-dibromo- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production. The bromination process is optimized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Diphenic acid, 5,5’-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Diphenic acid, 5,5’-dibromo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of diphenic acid, 5,5’-dibromo- involves its interaction with molecular targets through its brominated functional groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways .
Comparison with Similar Compounds
Diphenic Acid: The parent compound, known for its coordination polymer formation.
Dibenzoic Acid: Another isomeric dicarboxylic acid of biphenyl.
5,5’-Dibromoindigo: A brominated indigo derivative used in dyeing textiles.
Uniqueness: Diphenic acid, 5,5’-dibromo- is unique due to its brominated structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in industrial processes where brominated compounds are advantageous .
Properties
CAS No. |
13974-99-7 |
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Molecular Formula |
C14H8Br2O4 |
Molecular Weight |
400.022 |
IUPAC Name |
4-bromo-2-(5-bromo-2-carboxyphenyl)benzoic acid |
InChI |
InChI=1S/C14H8Br2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
AZUKUIUXDSSJRN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O |
Origin of Product |
United States |
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